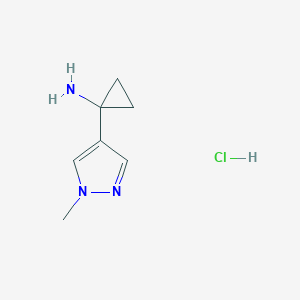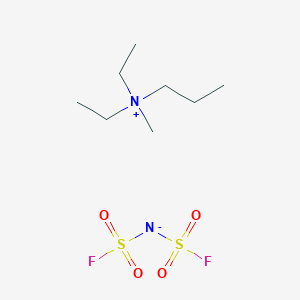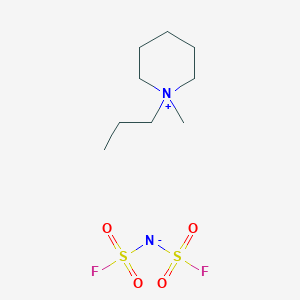
2-Cyclopentyl-2-fluoroethan-1-amine hydrochloride
Übersicht
Beschreibung
2-Cyclopentyl-2-fluoroethan-1-amine hydrochloride is a chemical compound with the CAS Number: 2098113-23-4 . It has a molecular weight of 167.65 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC Name for this compound is 2-cyclopentyl-2-fluoroethan-1-amine hydrochloride . The InChI Code is 1S/C7H14FN.ClH/c8-7(5-9)6-3-1-2-4-6;/h6-7H,1-5,9H2;1H .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 167.65 .Wissenschaftliche Forschungsanwendungen
Anti-Influenza Virus Activity
Novel tricyclic compounds featuring a unique amine moiety have been designed and synthesized for the development of anti-influenza virus agents. A compound identified in this research showed potent anti-influenza A virus activity, highlighting the potential for similar structures, possibly including 2-cyclopentyl-2-fluoroethan-1-amine hydrochloride, in antiviral applications (Oka et al., 2001).
Cytotoxic Agents
A series of 1-aryl-3-phenethylamino-1-propanone hydrochlorides have been synthesized as potential potent cytotoxic agents for cancer research. These compounds were synthesized via Mannich reactions and evaluated for their yields and chemical structures, indicating the versatility of amine hydrochlorides in medicinal chemistry (Mete et al., 2007).
Nickel-Catalyzed Couplings
The effective use of nickel catalysts in coupling fluoroarenes with amines demonstrates the chemical utility of fluoroamine compounds in creating complex molecules. This process is versatile, allowing for the activation and coupling of a wide range of fluoroarenes and amines, suggesting applications for 2-cyclopentyl-2-fluoroethan-1-amine hydrochloride in synthetic chemistry (Zhu & Wang, 2013).
Synthesis of Amine and Epoxide Telechelic Siloxanes
Research into synthesizing thermosetting methyl, cyclopentyl, and cyclohexyl substituted polysiloxanes with epoxide or amino end groups suggests potential applications in materials science. These compounds are used to create polymers with specific end-group functionalities, highlighting the utility of cyclopentyl and fluoroamine structures in developing advanced materials (Chakraborty & Soucek, 2008).
Local Anesthetic Activity
The development of aminoacetic acid alkylanilide hydrochlorides as local anesthetics demonstrates the medical applications of amine hydrochlorides. These compounds, synthesized from cyclopentenylaniline via a Claisen rearrangement, indicate the potential use of 2-cyclopentyl-2-fluoroethan-1-amine hydrochloride in creating new anesthetic agents (Gataullin et al., 2010).
Eigenschaften
IUPAC Name |
2-cyclopentyl-2-fluoroethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FN.ClH/c8-7(5-9)6-3-1-2-4-6;/h6-7H,1-5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAGJSNVKLXLJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentyl-2-fluoroethan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1435752.png)
![3-[(1S)-1-azidoethyl]pyridine](/img/structure/B1435753.png)




![3-Amino-N-[2-(1H-imidazol-4-yl)ethyl]propanamide ditrifluoroacetate](/img/structure/B1435764.png)

![(E)-[(Z)-[amino(methylsulfanyl)methylidene]amino][(2H-1,3-benzodioxol-5-yl)methylidene]amine hydroiodide](/img/structure/B1435766.png)




